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Get Quote

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-

hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei—

primarily ¹H (protons) and ¹³C—it allows for the determination of atom connectivity, the

chemical environment of each atom, and the stereochemical relationships between them. For a

molecule like 5-Vinyl-1H-indole, with its distinct aromatic and vinylic systems, NMR provides a

definitive structural fingerprint.

Experimental Protocol: From Sample Preparation to
Data Acquisition
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation

and the selection of appropriate acquisition parameters.[1] The following protocols are

designed to yield high-resolution spectra for small organic molecules like 5-Vinyl-1H-indole.

Detailed Experimental Protocol: Sample Preparation
Analyte Purity: Ensure the 5-Vinyl-1H-indole sample is of high purity. Residual solvents or

reaction byproducts will appear in the spectrum and complicate analysis.
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Mass Determination: Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically

sufficient.[2] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is

recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample.

Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar

organic compounds. Other common options include DMSO-d₆ or Acetone-d₆.[3] The

deuterated solvent prevents a large, overwhelming solvent signal in the ¹H spectrum and is

used by the spectrometer for field-frequency stabilization (the "lock").[1]

Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen

deuterated solvent in a small vial.[4] Once fully dissolved, filter the solution through a pipette

with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube. This crucial

step removes any particulate matter, which can severely degrade the magnetic field

homogeneity and thus the spectral resolution.[1]

Internal Standard (Optional but Recommended): Add a small amount of an internal reference

standard, such as Tetramethylsilane (TMS), directly to the sample. TMS is chemically inert

and provides a sharp singlet at 0.00 ppm, serving as the universal reference point for both ¹H

and ¹³C spectra in organic solvents.

Detailed Experimental Protocol: NMR Data Acquisition
The following are typical parameters for a 400 or 500 MHz NMR spectrometer.
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Parameter ¹H NMR Acquisition
¹³C NMR
Acquisition

Rationale

Pulse Program zg30 zgpg30

A standard 30° pulse

is used to allow for

faster repetition rates

without saturating the

signals, balancing

signal intensity and

experiment time.[5]

Spectral Width (SW) ~16 ppm ~240 ppm

The spectral width

must encompass all

expected proton or

carbon signals for the

molecule.[6]

Acquisition Time (AQ) 2 - 4 seconds 1 - 2 seconds

A longer acquisition

time provides better

digital resolution,

leading to sharper

peaks.[6]

Relaxation Delay (D1) 2 - 5 seconds 2 seconds

This is the time

allowed for nuclear

spins to return to

equilibrium before the

next pulse. For

quantitative analysis,

this delay must be at

least 5 times the

longest T1 relaxation

time.[7]

Number of Scans

(NS)

8 - 16 128 - 1024+ Due to the low natural

abundance of ¹³C

(~1.1%), significantly

more scans are

needed to achieve an

adequate signal-to-
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noise ratio compared

to ¹H NMR.[8]

Decoupling N/A
Proton Broadband

Decoupling

During ¹³C acquisition,

irradiating all proton

frequencies collapses

¹³C-¹H coupling,

simplifying the

spectrum to single

lines for each unique

carbon and providing

a signal boost via the

Nuclear Overhauser

Effect (NOE).[8]

Structural Analysis of 5-Vinyl-1H-indole
The structure of 5-Vinyl-1H-indole presents several distinct regions that give rise to

characteristic signals in both ¹H and ¹³C NMR spectra. The atom numbering scheme used in

the following analysis is presented below.

Caption: Structure and numbering of 5-Vinyl-1H-indole.

¹H NMR Spectrum Analysis
The proton spectrum can be divided into three key regions: the N-H proton, the aromatic

protons on the indole ring, and the protons of the vinyl group.
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Rationale

N-H (1) 8.1 - 8.3
broad singlet (br

s)
-

The N-H proton

is acidic, often

exchanges with

trace water, and

experiences

quadrupole

broadening from

the nitrogen

nucleus,

resulting in a

broad signal.[9]

H-2 7.2 - 7.3 triplet (t) or dd
J₂,₃ ≈ 3.1, J₂,₁ ≈

2.0

Coupled to H-3

and the N-H

proton.

H-3 6.5 - 6.6
doublet of

doublets (dd)

J₃,₂ ≈ 3.1, J₃,₇ₐ ≈

0.8

Coupled to H-2

and a small long-

range coupling to

H-7a.

H-7 7.5 - 7.6 doublet (d) J₇,₆ ≈ 8.5
Ortho coupling to

H-6.

H-4 7.6 - 7.7 doublet (d) J₄,₆ ≈ 1.5

Appears as a

sharp singlet or a

narrow doublet

due to small

meta coupling to

H-6.

H-6 7.1 - 7.2
doublet of

doublets (dd)

J₆,₇ ≈ 8.5, J₆,₄ ≈

1.5

Coupled to its

ortho neighbor

H-7 and its meta

neighbor H-4.
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H-α 6.7 - 6.8
doublet of

doublets (dd)

Jα,β-trans ≈

17.6, Jα,β-cis ≈

10.9

This is the

characteristic

pattern for a vinyl

proton coupled to

two

diastereotopic

geminal protons.

[10]

H-β (trans) 5.7 - 5.8 doublet (d) Jβ-trans,α ≈ 17.6

Trans coupling

constants are

significantly

larger than cis.

[10][11]

H-β (cis) 5.2 - 5.3 doublet (d) Jβ-cis,α ≈ 10.9

Cis coupling

constants are

smaller than

trans.[10][11]

¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C spectrum will show nine distinct signals, as all carbon atoms are in

unique chemical environments.
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 ~125

Typical chemical shift for the

C2 carbon of an indole ring.

[12]

C-3 ~102
The C3 carbon is more

shielded compared to C2.[12]

C-3a ~128
Bridgehead carbon adjacent to

the nitrogen atom.[12]

C-4 ~121 Aromatic CH carbon.

C-5 ~131

Quaternary carbon attached to

the electron-withdrawing vinyl

group, shifting it downfield.

C-6 ~123 Aromatic CH carbon.

C-7 ~111
Aromatic CH carbon shielded

by the nitrogen atom.

C-7a ~136

Bridgehead carbon, typically

the most downfield of the

indole ring carbons.[12]

C-α ~137

The α-carbon of the vinyl

group, deshielded by the

aromatic ring.

C-β ~113
The terminal β-carbon of the

vinyl group.

Comparative Analysis: NMR vs. Other Techniques
While NMR is the gold standard for complete structural elucidation, other techniques provide

complementary information.
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Technique
Information
Provided

Advantages Limitations

NMR Spectroscopy

Complete C-H

framework, atom

connectivity,

stereochemistry.

Unambiguous

structure

determination, non-

destructive.

Lower sensitivity,

requires higher

sample concentration,

more expensive

instrumentation.

Mass Spectrometry

(MS)

Molecular weight,

elemental formula

(with HRMS),

fragmentation

patterns.

Extremely high

sensitivity (μg to ng),

fast analysis.

Does not provide

detailed connectivity

or stereochemistry;

isomers are often

indistinguishable.

Infrared (IR)

Spectroscopy

Presence of functional

groups (e.g., N-H,

C=C, aromatic C-H).

Fast, inexpensive,

requires minimal

sample preparation.

Provides limited

information on the

overall molecular

skeleton; spectra can

be complex.

This comparison underscores that while MS can confirm the molecular weight and IR can

identify the key functional groups of 5-Vinyl-1H-indole, only NMR can definitively prove the

precise arrangement of atoms and the substitution pattern on the indole ring.

Workflow for Structural Confirmation
The logical process for confirming the structure of a synthesized compound like 5-Vinyl-1H-
indole is a multi-technique approach, with NMR at its core.
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Caption: Workflow from synthesis to unambiguous structural confirmation.
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Conclusion
The comprehensive analysis of 5-Vinyl-1H-indole by ¹H and ¹³C NMR spectroscopy provides

an unequivocal determination of its chemical structure. By understanding the principles behind

chemical shifts and coupling constants, and by following rigorous experimental protocols,

researchers can confidently interpret the resulting spectra. The detailed connectivity

information derived from NMR, when used in conjunction with data from complementary

techniques like mass spectrometry and IR spectroscopy, forms a self-validating system for

structural elucidation that is essential for advancing research and development in chemistry

and the pharmaceutical sciences.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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